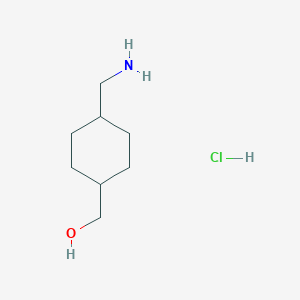

trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride: is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol . It is commonly used as a building block in organic synthesis and has applications in various fields including chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride typically involves the reduction of a precursor compound, such as trans-4-(Aminomethyl)cyclohexanone, using a reducing agent like sodium borohydride (NaBH4) in the presence of a solvent like methanol . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a catalyst like palladium on carbon (Pd/C) and hydrogen gas (H2) to reduce the precursor compound under high pressure and temperature .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be further reduced to form more saturated derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of more saturated alcohols.

Substitution: Formation of N-substituted cyclohexyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry: trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride is used as a building block in the synthesis of complex organic molecules. It is valuable in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of amino alcohols with biological systems. It serves as a model compound for understanding the behavior of similar molecules in biological environments .

Medicine: Its structural features make it a candidate for designing molecules with specific biological activities .

Industry: In industrial applications, this compound is used in the production of polymers and resins. It is also employed in the synthesis of specialty chemicals used in various manufacturing processes .

Mecanismo De Acción

The mechanism of action of trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparación Con Compuestos Similares

- trans-4-(Aminomethyl)cyclohexanecarboxylic acid

- trans-4-(Aminomethyl)cyclohexanol

- trans-4-(Aminomethyl)cyclohexanone

Comparison:

- trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride is unique due to the presence of both an amino group and a hydroxyl group on the cyclohexane ring, which allows for diverse chemical reactivity and biological interactions .

- trans-4-(Aminomethyl)cyclohexanecarboxylic acid lacks the hydroxyl group, which limits its hydrogen bonding capabilities compared to this compound .

- trans-4-(Aminomethyl)cyclohexanol has similar properties but does not have the hydrochloride salt form, which can affect its solubility and reactivity .

- trans-4-(Aminomethyl)cyclohexanone contains a ketone group instead of a hydroxyl group, leading to different chemical behavior and applications.

Actividad Biológica

trans-4-(Aminomethyl)cyclohexanemethanol hydrochloride, commonly referred to as T-AMCHA, is a compound with significant biological activity, particularly in the context of wound healing and protease inhibition. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

T-AMCHA functions primarily as an anti-fibrinolytic agent , inhibiting the activity of plasmin, a serine protease involved in the breakdown of fibrin in blood clots. By blocking the lysine-binding sites of plasminogen fragments, T-AMCHA effectively reduces proteolytic activity, which is crucial in various biological processes including wound healing.

Wound Healing

Research indicates that T-AMCHA accelerates barrier recovery in skin following injury. In a study involving hairless mice and human skin, the application of T-AMCHA significantly enhanced the recovery rate after epidermal injuries caused by tape stripping or detergent treatment. The compound's ability to inhibit plasmin was linked to reduced epidermal hyperplasia, which is characterized by increased skin thickness due to excessive cell proliferation following injury .

Table 1: Effects of T-AMCHA on Wound Healing

| Treatment Type | Effect on Barrier Recovery | Effect on Epidermal Hyperplasia |

|---|---|---|

| T-AMCHA (5% application) | Accelerated recovery | Reduced thickness |

| Aminocaproic acid | No effect | No effect |

| Leupeptin (protease inhibitor) | Accelerated recovery | Not assessed |

Protease Inhibition

T-AMCHA has been shown to selectively inhibit certain serine proteases. In vitro studies demonstrated that it effectively reduced the activity of trypsin-like proteases, which are often elevated in conditions associated with tissue injury and inflammation. This inhibition is crucial for managing conditions where excessive protease activity can lead to tissue damage .

Clinical Applications

The clinical implications of T-AMCHA are broad. Its use as an anti-fibrinolytic agent has been explored in surgical settings to minimize blood loss, particularly during high-risk procedures such as cardiac and orthopedic surgeries. The compound's safety profile is generally favorable, with rare adverse effects reported including gastrointestinal disturbances and hypersensitivity reactions .

Case Studies

Several case studies highlight the efficacy of T-AMCHA in clinical settings:

- Surgical Hemostasis : A study involving cardiac surgery patients showed that those treated with T-AMCHA experienced significantly less intraoperative bleeding compared to control groups.

- Dermatological Conditions : Patients with chronic wounds treated with topical formulations containing T-AMCHA exhibited improved healing times and reduced incidences of infection.

Propiedades

IUPAC Name |

[4-(aminomethyl)cyclohexyl]methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c9-5-7-1-3-8(6-10)4-2-7;/h7-8,10H,1-6,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXAGLQDXWJBSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.